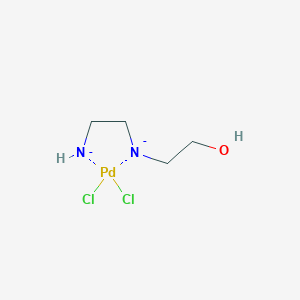
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is a coordination compound that combines the organic ligand 2-(2-aminoethylamino)ethanol with palladium(2+) and chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride typically involves the reaction of 2-(2-aminoethylamino)ethanol with a palladium(2+) salt, such as palladium(2+) chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0) in the presence of suitable reducing agents.
Substitution: The chloride ions can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as phosphines or amines can replace chloride ions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the organic ligand, while reduction may produce palladium(0) complexes.
科学的研究の応用
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an antimicrobial agent is being explored due to the known biological activity of palladium complexes.
Medicine: Research is ongoing into its potential use in cancer therapy, leveraging the cytotoxic properties of palladium compounds.
Industry: It is used in material science for the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride involves the coordination of the organic ligand to the palladium(2+) center, forming a stable complex. This complex can interact with various molecular targets, depending on the application. For example, in catalysis, the palladium center can facilitate the activation of substrates, leading to the desired chemical transformation. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-(2-Aminoethylamino)ethanol: This ligand alone is used in various applications, including as a chelating agent and in the synthesis of other coordination compounds.
Palladium(2+) chloride: A common palladium source used in catalysis and material science.
Other Palladium Complexes: Compounds such as palladium(2+) acetate and palladium(2+) nitrate have similar applications in catalysis and material science.
Uniqueness
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is unique due to the specific combination of the organic ligand and palladium(2+), which imparts distinct properties to the compound. This combination enhances its catalytic activity and potential biological applications compared to other palladium complexes.
特性
分子式 |
C4H10Cl2N2OPd-2 |
|---|---|
分子量 |
279.46 g/mol |
IUPAC名 |
2-azanidylethyl(2-hydroxyethyl)azanide;dichloropalladium |
InChI |
InChI=1S/C4H10N2O.2ClH.Pd/c5-1-2-6-3-4-7;;;/h5,7H,1-4H2;2*1H;/q-2;;;+2/p-2 |
InChIキー |
KBBDBHRLKSOCFX-UHFFFAOYSA-L |
正規SMILES |
C(C[N-]CCO)[NH-].Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
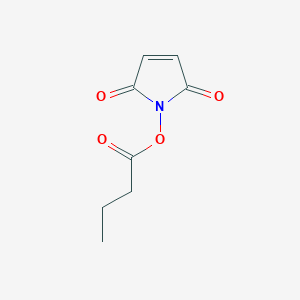
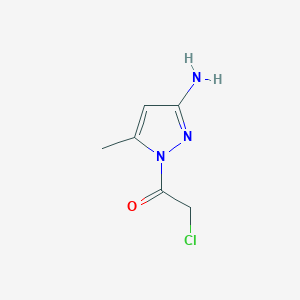

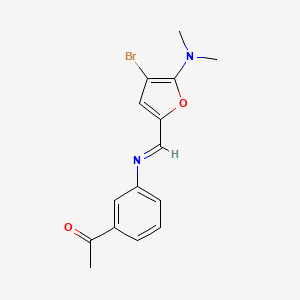
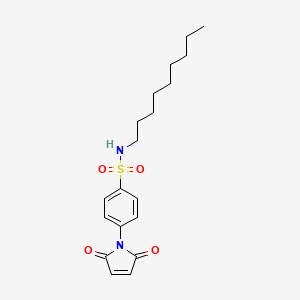
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

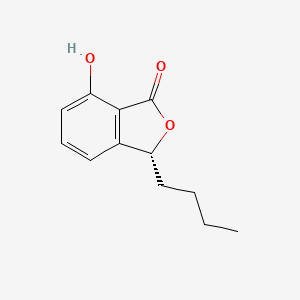
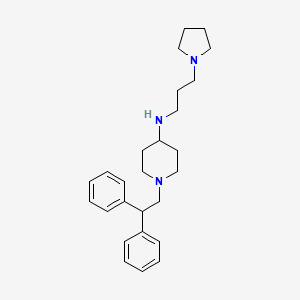


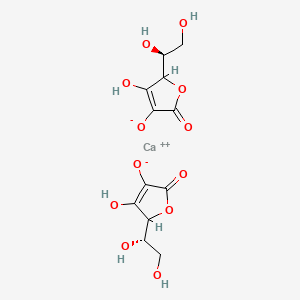
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
